molecular formula C8H10N6O B8514227 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide

7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide

Cat. No. B8514227
M. Wt: 206.21 g/mol
InChI Key: QUKPEVCLAXBUAS-UHFFFAOYSA-N
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Patent
US08614221B2

Procedure details

A 250 mL flask containing the Methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (2.1 g, 20 mmol), EtOH (55 mL), and hydrazine hydrate (20 mL) was heated to reflux for 6 hours. The mixture was allowed to cool to room temperature. The precipitated solid was filtered and washed with water (2×10 mL) to provide Compound (10-1) as a white solid.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]2[N:8]=[C:9]([CH3:11])[CH:10]=[C:6]2[N:5]=[CH:4][C:3]=1[C:12]([O:14]C)=O.O.[NH2:17][NH2:18]>CCO>[NH2:1][C:2]1[N:7]2[N:8]=[C:9]([CH3:11])[CH:10]=[C:6]2[N:5]=[CH:4][C:3]=1[C:12]([NH:17][NH2:18])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
NC1=C(C=NC=2N1N=C(C2)C)C(=O)OC
Name
Quantity
20 mL
Type
reactant
Smiles
O.NN
Name
Quantity
55 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed with water (2×10 mL)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=NC=2N1N=C(C2)C)C(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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